molecular formula C9H7ClF2O2 B2544226 Ethyl 3-chloro-2,4-difluorobenzoate CAS No. 1097886-66-2

Ethyl 3-chloro-2,4-difluorobenzoate

Cat. No.: B2544226
CAS No.: 1097886-66-2
M. Wt: 220.6
InChI Key: TXNFZPAHEDGQKT-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2,4-difluorobenzoate is an organic compound with the molecular formula C9H7ClF2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-2,4-difluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-2,4-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2,4-difluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 3-chloro-2,4-difluorobenzyl alcohol.

    Hydrolysis: Formation of 3-chloro-2,4-difluorobenzoic acid.

Scientific Research Applications

Ethyl 3-chloro-2,4-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2,4-difluorobenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-3,4-difluorobenzoate
  • 3-chloro-2,4-difluorobenzoic acid
  • 3-chloro-2,4-difluoro-5-hydroxybenzoic acid

Uniqueness

Ethyl 3-chloro-2,4-difluorobenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

ethyl 3-chloro-2,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-4-6(11)7(10)8(5)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNFZPAHEDGQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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